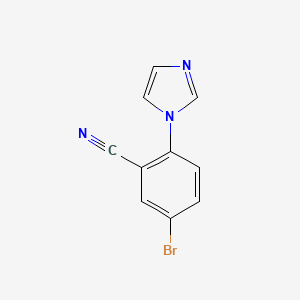

(4-Chlorothiophen-3-YL)boronic acid

Vue d'ensemble

Description

“(4-Chlorothiophen-3-YL)boronic acid” is a chemical compound with the CAS Number: 2246849-14-7 . It has a molecular weight of 162.4 . It is in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H4BClO2S/c6-4-2-9-1-3 (4)5 (7)8/h1-2,7-8H . The InChI key is WITYJCKOWHATGV-UHFFFAOYSA-N .Chemical Reactions Analysis

Boronic acids, including “this compound”, are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo protodeboronation, a process that is not well developed .Physical and Chemical Properties Analysis

“this compound” has a melting point of 66-67 degrees Celsius . It is a powder that is stored at room temperature .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Boronic acids are pivotal in catalysis, particularly in organic synthesis. They serve as catalysts or intermediates in various reactions, including the highly enantioselective Aza-Michael additions. This type of reaction is crucial for synthesizing densely functionalized cyclohexanes, which are significant in the development of pharmaceuticals and complex organic molecules (Hashimoto, Gálvez, & Maruoka, 2015).

Materials Science

In materials science, boronic acids contribute to the development of novel materials. For example, the electrochemical polymerization of thiophene derivatives in the presence of boronic acids leads to conductive polymers with applications in electronics and sensor technology (Xu et al., 2003).

Fluorescent Sensors

Boronic acids are used in the design of fluorescent sensors for detecting biologically relevant substances. Their ability to form complexes with sugars and other diols is leveraged to create sensors for glucose and other important biomolecules, aiding in diagnostics and research applications (Huang et al., 2012).

Polymer Chemistry

In polymer chemistry, boronic acids are integral in the development of boronic acid-containing polymers for biomedical applications. These polymers have shown potential in HIV treatment, obesity, diabetes, and cancer therapy due to their unique reactivity and solubility characteristics (Cambre & Sumerlin, 2011).

Environmental Applications

Boronic acids are explored for environmental applications, such as the development of adsorbents for boron removal. Innovative materials with boronate affinity show promise for treating boron pollution by allowing for the efficient adsorption and recovery of boronic acids from water sources, addressing the loss of resources and environmental contamination (Zhang et al., 2021).

Safety and Hazards

Orientations Futures

Boronic acids, including “(4-Chlorothiophen-3-YL)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems . They are also used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Mécanisme D'action

Target of Action

The primary target of (4-Chlorothiophen-3-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It is known that boronic acids are generally stable and readily prepared . They are also environmentally benign, which suggests they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . Additionally, the stability and environmental benignity of the organoboron reagents used in the reaction can also influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

(4-chlorothiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BClO2S/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITYJCKOWHATGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC=C1Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

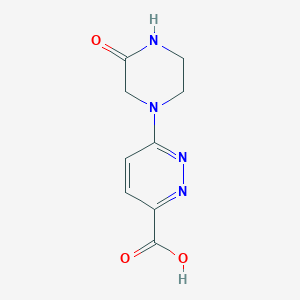

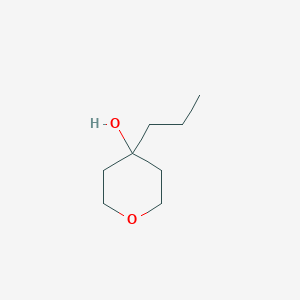

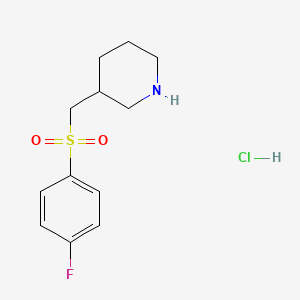

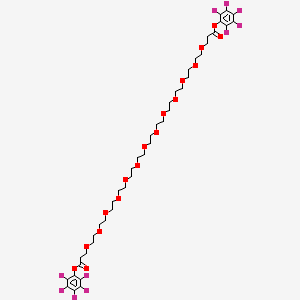

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1464111.png)

![1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone](/img/structure/B1464114.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1464118.png)

![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1464122.png)